molecular formula C13H8F2O3 B6374415 5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol CAS No. 1262002-82-3

5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol

Cat. No.: B6374415
CAS No.: 1262002-82-3
M. Wt: 250.20 g/mol
InChI Key: DTTQLBYUTZHZER-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor phenol compound followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, leading to conformational changes that affect enzyme activity. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Carboxy-2-fluorophenyl)nicotinic acid
  • 3-(5-Carboxy-2-fluorophenyl)picolinic acid
  • 4-(5-Carboxy-2-fluorophenyl)phenol

Uniqueness

Compared to similar compounds, 5-(5-Carboxy-2-fluorophenyl)-3-fluorophenol stands out due to its dual fluorine atoms, which enhance its chemical stability and reactivity. This unique feature makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation.

Properties

IUPAC Name

4-fluoro-3-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)11-5-7(13(17)18)1-2-12(11)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTQLBYUTZHZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684403
Record name 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-82-3
Record name 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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